molecular formula C15H24N2O2S B4837092 1-[(4-ethylphenyl)sulfonyl]-4-propylpiperazine

1-[(4-ethylphenyl)sulfonyl]-4-propylpiperazine

Cat. No. B4837092
M. Wt: 296.4 g/mol
InChI Key: UTQGJDILHPRMNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-ethylphenyl)sulfonyl]-4-propylpiperazine, commonly known as SPP, is a chemical compound that belongs to the piperazine class of drugs. It is a potent and selective inhibitor of the serotonin transporter (SERT) and has been extensively studied for its potential use in treating various mental disorders.

Mechanism of Action

SPP works by selectively inhibiting the reuptake of serotonin, a neurotransmitter that plays a crucial role in regulating mood, behavior, and cognition. By blocking the serotonin transporter, SPP increases the concentration of serotonin in the synaptic cleft, which enhances its signaling and produces antidepressant and anxiolytic effects. SPP has also been shown to modulate the activity of other neurotransmitter systems, such as dopamine and norepinephrine, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
SPP has been shown to produce a range of biochemical and physiological effects, including increased serotonin levels in the brain, reduced anxiety and depression-like behavior, and improved cognitive function. SPP has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a key role in the stress response. Additionally, SPP has been shown to have anti-inflammatory and neuroprotective effects, which may be beneficial in treating neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

SPP has several advantages for use in lab experiments, including its high potency and selectivity for the serotonin transporter, its well-established synthesis method, and its ability to modulate multiple neurotransmitter systems. However, SPP also has some limitations, such as its relatively short half-life and potential toxicity at high doses. Additionally, the effects of SPP may vary depending on the species and strain of animal used in experiments, which can complicate data interpretation.

Future Directions

There are several future directions for research on SPP, including:
1. Further studies on the pharmacokinetics and toxicology of SPP in humans, to determine its safety and efficacy as a therapeutic agent.
2. Investigation of the potential use of SPP in treating other mental disorders, such as schizophrenia and bipolar disorder.
3. Development of novel SPP analogs with improved pharmacological properties, such as longer half-life and reduced toxicity.
4. Exploration of the role of SPP in modulating the gut-brain axis, which may have implications for the treatment of gastrointestinal disorders.
5. Investigation of the potential use of SPP as a tool for studying the neurobiology of depression, anxiety, and addiction.
In conclusion, SPP is a promising compound with potential applications in the treatment of various mental disorders. Its well-established synthesis method, high potency, and selectivity for the serotonin transporter make it a valuable tool for scientific research. Further studies are needed to fully elucidate its mechanism of action and therapeutic potential.

Scientific Research Applications

SPP has been extensively studied for its potential use in treating various mental disorders, including depression, anxiety, and obsessive-compulsive disorder. It has also been investigated for its role in drug addiction and pain management. SPP has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its efficacy and safety in humans.

properties

IUPAC Name

1-(4-ethylphenyl)sulfonyl-4-propylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2S/c1-3-9-16-10-12-17(13-11-16)20(18,19)15-7-5-14(4-2)6-8-15/h5-8H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQGJDILHPRMNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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